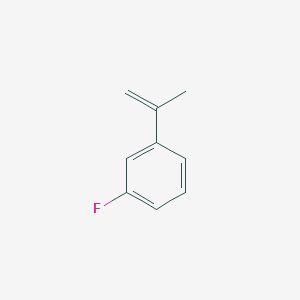

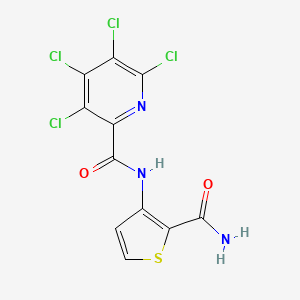

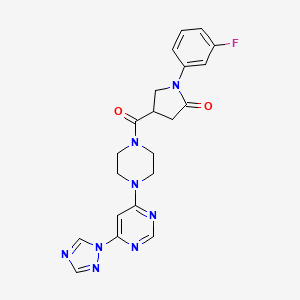

![molecular formula C16H13N3O2 B2679867 N-[4-(2-quinoxalinyloxy)phenyl]acetamide CAS No. 338403-54-6](/img/structure/B2679867.png)

N-[4-(2-quinoxalinyloxy)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(2-quinoxalinyloxy)phenyl]acetamide, also known as QX-314, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. QX-314 is a local anesthetic that has the ability to block nerve impulses without affecting the surrounding tissues. This property makes it an attractive candidate for various research applications, including the study of pain and sensory perception.

Scientific Research Applications

Antimicrobial and Antiprotozoal Activities

A series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides, derived from 2-hydroxy quinoxaline, exhibited significant antimicrobial and antiprotozoal activities. These compounds, especially the lead compound 5l, demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities in both in vitro and short-term in vivo models, showcasing their potential as therapeutic agents against infectious diseases (Patel et al., 2017).

Cancer Cell Viability and Proliferation Inhibition

A series of 27 new quinoxaline derivatives were synthesized and evaluated for their efficacy on cancer cell viability and proliferation using the MTT assay. Thirteen of these compounds showed inhibitory action on HCT-116 cancer cells, and fifteen demonstrated activity on MCF-7 cancer cells. Notably, compound 10b exhibited the highest inhibitory action on both cell lines, suggesting these derivatives as potential therapeutic agents for cancer treatment (El Rayes et al., 2022).

Anti-Tuberculosis Activity

Quinoxaline Schiff bases synthesized from o-phenylenediamine and oxalic acid showed significant anti-microbial and anti-TB activity against Mycobacterium tuberculosis (Mtb) strain H37Ra, with compound S6 demonstrating the most potent activity. This study highlights the potential of quinoxaline derivatives as new anti-TB agents (Saravanan et al., 2017).

Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Inhibition

2-(Quinolin-4-yloxy)acetamides have been identified as potent inhibitors of Mycobacterium tuberculosis growth, effective against both drug-susceptible and drug-resistant strains. These compounds exhibited minimal toxicity to human cells and demonstrated intracellular activity against bacilli in infected macrophages, indicating their potential as drug alternatives for tuberculosis treatment (Pissinate et al., 2016).

Future Directions

The future directions for research on “N-[4-(2-quinoxalinyloxy)phenyl]acetamide” could include further investigation into its synthesis, molecular structure, chemical reactivity, mechanism of action, and physical and chemical properties. Additionally, studies could be conducted to explore its potential biological activities and applications in human and veterinary medicines .

properties

IUPAC Name |

N-(4-quinoxalin-2-yloxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-11(20)18-12-6-8-13(9-7-12)21-16-10-17-14-4-2-3-5-15(14)19-16/h2-10H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTRYISXOOHOGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-quinoxalinyloxy)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

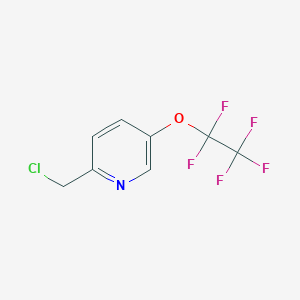

![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-propoxyphenyl)methyl]propanamide](/img/structure/B2679789.png)

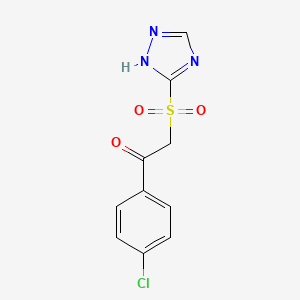

![3,4,6,7-Tetrahydro-1H-pyrano[3,4-d]imidazole-2-thione](/img/structure/B2679790.png)

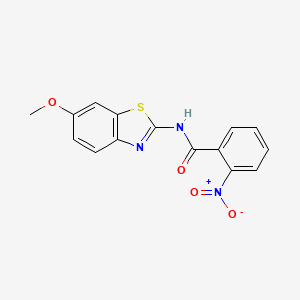

![(3S,5S)-5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-3-carboxylic acid](/img/structure/B2679791.png)

![2-Chloro-1-(8,8-difluoro-6-azaspiro[3.5]nonan-6-yl)ethanone](/img/structure/B2679793.png)

![N-(5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2679795.png)